Capillartemisin A

Description

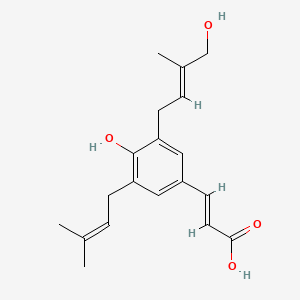

Structure

2D Structure

3D Structure

Properties

CAS No. |

85819-52-9 |

|---|---|

Molecular Formula |

C19H24O4 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(E)-3-[4-hydroxy-3-[(E)-4-hydroxy-3-methylbut-2-enyl]-5-(3-methylbut-2-enyl)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C19H24O4/c1-13(2)4-7-16-10-15(6-9-18(21)22)11-17(19(16)23)8-5-14(3)12-20/h4-6,9-11,20,23H,7-8,12H2,1-3H3,(H,21,22)/b9-6+,14-5+ |

InChI Key |

HEFPIIHDRLNTDN-JBFPSKHUSA-N |

SMILES |

CC(=CCC1=C(C(=CC(=C1)C=CC(=O)O)CC=C(C)CO)O)C |

Isomeric SMILES |

CC(=CCC1=C(C(=CC(=C1)/C=C/C(=O)O)C/C=C(\C)/CO)O)C |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C=CC(=O)O)CC=C(C)CO)O)C |

Synonyms |

capillartemisin A |

Origin of Product |

United States |

Natural Occurrence, Isolation Methodologies, and Biosynthetic Investigations of Capillartemisin a

Identification and Distribution of Capillartemisin A in Artemisia Species and Other Natural Sources

This compound, a notable prenylated hydroxycinnamic acid, has been identified in several species within the genus Artemisia, a diverse group in the Asteraceae family known for producing a wide array of bioactive phytochemicals. nih.govnih.govfrontiersin.org Research has confirmed its presence in Artemisia capillaris, Artemisia scoparia, Artemisia palustris, and Artemisia glauca. nih.govacs.orgmdpi.comresearchgate.net The aerial parts of Artemisia capillaris, in particular, have been a primary source for the isolation of this compound. researchgate.netnih.gov

Beyond the Artemisia genus, this compound has also been isolated from non-plant sources, most notably Brazilian green propolis. acs.orgjst.go.jp Propolis is a resinous mixture produced by honeybees from substances they collect from plant parts, and its chemical composition can be highly variable. The identification of this compound in propolis highlights the transfer of plant-derived secondary metabolites into bee products. acs.org

The distribution of this compound across these varied natural sources underscores the compound's significance in the chemical ecology of these organisms.

Table 1: Natural Sources of this compound

| Natural Source | Family/Type | Specific Part/Origin | References |

| Artemisia capillaris | Asteraceae | Aerial parts, Flower heads | nih.govresearchgate.netresearchgate.netnih.gov |

| Artemisia scoparia | Asteraceae | Aerial parts | nih.govacs.orglsu.edubjonnh.net |

| Artemisia palustris | Asteraceae | Not specified | nih.gov |

| Artemisia glauca | Asteraceae | Aerial parts | mdpi.com |

| Brazilian Green Propolis | Bee Product | Resin | acs.orgjst.go.jp |

Advanced Methodologies for the Isolation and Purification of this compound for Academic Research

The isolation of this compound from its natural sources is a multi-step process that requires advanced analytical and preparative techniques to achieve the high purity needed for research. The general workflow involves initial extraction from the raw biological material followed by systematic fractionation and purification.

A typical procedure begins with the pulverization of the dried plant material or propolis, followed by extraction using a solvent such as 80% ethanol (B145695). acs.org The resulting crude extract, a complex mixture of numerous compounds, is then subjected to various chromatographic methods to separate this compound from other constituents. acs.org

Bioactivity-guided fractionation is a powerful strategy employed to isolate specific active compounds from a complex mixture. nih.gov This approach involves systematically separating the crude extract into fractions and testing the biological activity of each fraction using an in vitro assay. nih.gov The most active fractions are then selected for further separation, progressively narrowing down the search until a pure, active compound is isolated. nih.govresearchgate.net

In the context of this compound, this method has been successfully used to identify it as a bioactive marker from Artemisia scoparia. nih.govacs.orgbjonnh.netresearchgate.net For instance, by monitoring for choleretic (bile-promoting) activity in rat duodenum models, researchers were able to isolate this compound and its analogue, Capillartemisin B, from Artemisia capillaris. nih.govresearchgate.netjst.go.jp Similarly, fractions of an A. scoparia extract demonstrating potent adipogenic activity were found to be rich in prenylated coumaric acids, leading to the targeted isolation of this compound. researchgate.net

Chromatography is the cornerstone of purification for compounds like this compound. ijpsjournal.com Following initial solvent extraction, a combination of chromatographic techniques is typically used.

Column Chromatography: Crude extracts are often first passed through a silica (B1680970) gel column, which separates compounds based on polarity. acs.org

Medium-Pressure Liquid Chromatography (MPLC): Fractions obtained from column chromatography can be further purified using MPLC with a reversed-phase column (e.g., ODS), which separates molecules based on their hydrophobicity. acs.org

High-Performance Liquid Chromatography (HPLC): The final purification step to obtain highly pure this compound almost invariably involves preparative HPLC. acs.orgwikipedia.org This technique uses high pressure to pass the sample through a column packed with a stationary phase, providing excellent separation and resolution. wikipedia.orglibretexts.org

For example, one detailed study reported the purification of this compound using a Cosmosil 5C18-AR II preparative HPLC column with an isocratic mobile phase of 60% aqueous methanol (B129727) containing 0.1% trifluoroacetic acid (TFA) at a flow rate of 5 mL/min. acs.org The purity of the final compound is often confirmed using analytical HPLC and its structure is elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govacs.org

Table 2: Summary of Isolation and Purification Techniques for this compound

| Technique | Stationary Phase/Column | Mobile Phase/Eluent | Purpose | References |

| Solvent Extraction | N/A | 80% Ethanol | Initial extraction from raw material | acs.org |

| Silica Gel Column Chromatography | Silica Gel | Chloroform, Ethyl acetate (B1210297), Methanol | Initial fractionation of crude extract | acs.org |

| Medium-Pressure Liquid Chromatography (MPLC) | Hi-Frash ODS | Aqueous Methanol with 0.1% TFA | Further purification of fractions | acs.org |

| Preparative High-Performance Liquid Chromatography (HPLC) | Cosmosil 5C18-AR II | 60% Aqueous Methanol with 0.1% TFA | Final purification to ≥95% purity | acs.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | N/A | N/A | Structural elucidation and identification | nih.govacs.org |

Bioactivity-Guided Fractionation Strategies

Elucidation of Biosynthetic Pathways and Precursors of this compound

The biosynthesis of this compound is rooted in the phenylpropanoid pathway, a major metabolic route in plants responsible for producing a vast array of phenolic compounds from amino acid precursors. wikipedia.orgnih.gov

The phenylpropanoid pathway begins with the amino acid phenylalanine (or tyrosine in some plants). wikipedia.orgcaldic.com A series of enzymatic reactions converts phenylalanine into key intermediates. The central precursor for this compound is p-coumaric acid. wikipedia.orgnih.gov

The general steps leading to this precursor are:

Deamination: The enzyme phenylalanine ammonia-lyase (PAL) removes an amino group from phenylalanine to produce cinnamic acid. wikipedia.orgcaldic.com

Hydroxylation: Cinnamate 4-hydroxylase (C4H) then hydroxylates cinnamic acid to form p-coumaric acid. caldic.com

Once p-coumaric acid is formed, it undergoes further modifications, specifically prenylation, to build the backbone of this compound. nih.gov this compound is structurally a hydroxylated derivative of artepillin C (3,5-diprenyl-p-coumaric acid), indicating a close biosynthetic relationship and shared precursors. nih.gov

While the complete enzymatic cascade for this compound biosynthesis is not fully detailed, key enzyme classes have been identified. The most critical step after the formation of the p-coumaric acid core is prenylation—the attachment of prenyl groups (derived from the isoprenoid pathway) to the aromatic ring. nih.govu-tokyo.ac.jp

Research into Artemisia capillaris, a known producer of this compound, has led to the identification of a membrane-bound prenyltransferase (PT) , designated AcPT1 . nih.gov This enzyme is responsible for catalyzing the addition of prenyl groups to phenylpropanoid substrates. nih.gov The high expression of such enzymes in A. capillaris is consistent with the plant's production of prenylated compounds like this compound and B. nih.gov The identification of AcPT1 provides a crucial genetic and enzymatic link in the biosynthesis of the core structure of this compound. Further hydroxylation steps, catalyzed by enzymes such as cytochrome P450 monooxygenases, are presumed to occur on the prenylated intermediate to yield the final structure of this compound, though the specific enzymes for these final modifications have yet to be characterized.

Advanced Spectroscopic and Analytical Characterization of Capillartemisin a for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including complex natural products like Capillartemisin A. nih.govmdpi.com It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of atoms and their connectivity.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The structural confirmation of this compound relies heavily on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C): The initial analysis begins with 1D proton (¹H) and carbon-13 (¹³C) NMR spectra. emerypharma.com The ¹H NMR spectrum reveals the chemical environment of each proton, its multiplicity (splitting pattern), and the relative number of protons in a given environment through integration. The ¹³C NMR spectrum provides information on the number of distinct carbon atoms in the molecule.

2D NMR: To assemble the molecular puzzle, a series of 2D NMR experiments are essential. These techniques correlate signals from different nuclei, providing a roadmap of the molecule's connectivity. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.comresearchgate.net It helps in tracing out spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. emerypharma.comresearchgate.net This allows for the unambiguous assignment of a proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry of a molecule. It identifies protons that are close in space, regardless of whether they are directly bonded. This through-space correlation helps to establish the relative orientation of different parts of the molecule. researchgate.net

Table 1: Illustrative NMR Data for Structural Elucidation of a Complex Natural Product

| Technique | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Proton chemical shifts, coupling constants, and integration. | Identifies the types and number of protons present. |

| ¹³C NMR | Carbon chemical shifts. | Determines the number and types of carbon atoms. |

| COSY | Correlates coupled protons (¹H-¹H). | Establishes proton-proton connectivity within fragments. |

| HSQC | Correlates directly bonded protons and carbons (¹H-¹³C). | Assigns protons to their attached carbons. |

| HMBC | Correlates protons and carbons over multiple bonds. | Connects molecular fragments to build the carbon skeleton. |

| NOESY | Correlates protons that are close in space. | Provides information on the 3D structure and stereochemistry. |

Quantitative NMR (qNMR) for Purity Assessment and Concentration Determination in Research Samples

Quantitative NMR (qNMR) is a powerful method for determining the purity and concentration of a sample without the need for a structurally similar reference standard. mestrelab.comnih.gov The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. mdpi.com

For purity assessment, a known amount of a high-purity internal standard is added to a precisely weighed sample of this compound. ox.ac.uk By comparing the integral of a specific, well-resolved signal from this compound to the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated. acs.org This technique is non-destructive and can provide a high degree of accuracy. nih.gov Similarly, qNMR can be used to determine the exact concentration of this compound in a solution, which is crucial for various in-vitro and in-vivo research applications. mestrelab.com

Mass Spectrometry (MS) Applications in Characterization and Metabolite Profiling

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is highly sensitive and provides valuable information on the molecular weight and elemental composition of a compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution MS Techniques (e.g., Orbitrap)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This hyphenated technique is widely used for the analysis of complex mixtures and the characterization of individual compounds like this compound. openrepository.comresearchgate.netgoogle.com

High-resolution mass spectrometers, such as Orbitrap instruments, are capable of providing highly accurate mass measurements. nih.govlcms.cziitb.ac.in This allows for the determination of the elemental formula of this compound and its metabolites with a high degree of confidence. The high resolving power of Orbitrap analyzers also helps to differentiate between compounds with very similar masses. nih.gov

LC-MS is also a key technique for metabolite profiling. pharmaron.commdpi.com After administration of this compound in a biological system, LC-MS can be used to separate and identify its various metabolites in complex biological matrices such as plasma and urine. pharmaron.com

Table 2: Key Mass Spectrometry Techniques in this compound Research

| Technique | Primary Function | Specific Application for this compound |

|---|---|---|

| LC-MS | Separation and mass analysis of compounds in a mixture. | Isolation and initial mass determination of this compound from extracts; metabolite separation. |

| High-Resolution MS (e.g., Orbitrap) | Provides highly accurate mass measurements. | Determination of the precise elemental composition of this compound and its metabolites. nih.govlcms.cz |

| Tandem MS (MS/MS) | Structural elucidation through fragmentation analysis. | Confirmation of the molecular structure by analyzing fragment ions. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govcmbr-journal.com While LC-MS is generally preferred for non-volatile and thermally labile compounds like this compound, GC-MS can be valuable for the analysis of related, more volatile compounds or for derivatized samples. researchgate.net It can be used to profile other, less polar compounds that may be present in the natural source from which this compound is isolated. nih.gov Metabolite profiling using GC-MS is also a well-established technique for certain classes of compounds. researchgate.net

Integration of Complementary and Orthogonal Analytical Techniques in this compound Research

A comprehensive understanding of this compound requires the integration of multiple analytical techniques. ijpsjournal.commdpi.comnih.gov NMR and MS are often used in a complementary fashion. While NMR provides detailed structural information, MS offers superior sensitivity and accurate molecular weight determination.

Orthogonal analytical techniques, which rely on different chemical or physical principles, are crucial for robust characterization. For instance, combining HPLC with different detection methods (e.g., UV, MS) provides a more complete picture of a sample's composition. The use of different chromatographic methods, such as reversed-phase and normal-phase LC, can also provide orthogonal separation of compounds. The integration of automation and artificial intelligence in analyzing large datasets from these techniques is becoming increasingly important for efficient and accurate data interpretation. biopharminternational.com This multi-faceted approach ensures the unambiguous identification, structural elucidation, and purity assessment of this compound, which is essential for its development in research applications. ijpsjournal.commdpi.com

Preclinical Investigation of the Biological Activities and Pharmacological Profiles of Capillartemisin a in Non Human Models

Cellular and Molecular Mechanisms of Action of Capillartemisin A

This compound, a prenylated coumaric acid derivative isolated from Artemisia scoparia, has demonstrated a range of biological activities in preclinical studies. nih.govresearchgate.net Its mechanisms of action are multifaceted, involving the modulation of key cellular processes related to lipid metabolism and inflammatory signaling pathways. nih.govresearchgate.netnih.gov

Modulatory Effects on Adipogenesis and Lipid Metabolism in In Vitro Adipocyte Models

In the context of adipocyte biology, this compound has been shown to influence the processes of adipogenesis (the formation of fat cells) and lipid metabolism. nih.govresearchgate.net These effects have been primarily investigated using the 3T3-L1 adipocyte cell line, a standard in vitro model for studying fat cell development and function. nih.govresearchgate.netnih.gov

Research indicates that this compound, along with its isomer Capillartemisin B, can beneficially modulate adipogenesis. nih.govresearchgate.net Studies have demonstrated that these compounds enhance the accumulation of lipids in 3T3-L1 adipocytes, a key feature of adipocyte differentiation. nih.govresearchgate.net This effect is typically measured by Oil Red O staining, a method used to visualize intracellular lipid droplets. nih.govresearchgate.net The process of adipogenesis is critical for maintaining metabolic homeostasis, and its dysregulation is associated with obesity and related metabolic disorders. jmb.or.krnih.gov

The influence of this compound on adipogenesis extends to the genetic level. It has been observed to increase the expression of several adipocyte marker genes in 3T3-L1 adipocytes. nih.govresearchgate.net A notable example is the upregulation of the adiponectin gene. nih.govresearchgate.net Adiponectin is an important hormone secreted by fat cells that plays a crucial role in regulating glucose levels and fatty acid breakdown. openmedicinejournal.comufpel.edu.br Increased adiponectin expression is generally associated with improved insulin (B600854) sensitivity. ufpel.edu.br

Tumor necrosis factor-alpha (TNFα) is a pro-inflammatory cytokine that can induce lipolysis, the breakdown of stored fats, in adipocytes. nih.govresearchgate.net This process can contribute to insulin resistance. frontiersin.org Preclinical studies have shown that while the crude extract of Artemisia scoparia can effectively reduce TNFα-induced lipolysis, purified this compound exhibits a significant but weaker inhibitory effect in 3T3-L1 adipocytes. nih.govresearchgate.netnih.gov This suggests that other compounds within the plant extract also contribute to this anti-lipolytic activity. nih.govresearchgate.net

Regulation of Adipocyte Marker Gene Expression (e.g., Adiponectin)

Perturbation of Cellular Signaling Pathways

The biological effects of this compound are underpinned by its ability to interact with and modulate specific cellular signaling pathways. wikipedia.orgnih.govbiorxiv.org These pathways are complex networks that transmit signals within a cell, ultimately controlling cellular functions. nih.govnih.gov

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that acts as a master regulator of adipogenesis and is a key target for anti-diabetic drugs. wikipedia.orgnih.govnih.gov Research has identified a related compound, Capillartemisin B, as a PPARγ ligand that stimulates lipid accumulation in 3T3-L1 cells. researchgate.net While direct binding studies for this compound are less detailed in the provided results, the structural similarity and shared biological activities with Capillartemisin B suggest a potential interaction with PPARγ. nih.govresearchgate.netresearchgate.net Docking simulations speculate that compounds with a similar core structure can bind to the AF-2 sub-pocket of the PPARγ ligand-binding domain. mdpi.comresearchgate.net The activation of PPARγ by a ligand initiates a cascade of events leading to the transcription of genes involved in adipocyte differentiation and glucose metabolism. biorxiv.orgmdpi.com

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

This compound has been identified as a modulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of cellular responses to stimuli such as stress, cytokines, and pathogens. wikipedia.org The NF-κB family of transcription factors plays a pivotal role in inflammation, immunity, and cell survival. wikipedia.orgnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.org Upon stimulation by various inducers, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. wikipedia.org

The non-canonical NF-κB pathway is a distinct signaling cascade activated by a specific subset of stimuli. wikipedia.orgnih.gov This pathway is crucial for the development and function of lymphoid organs and B cell maturation. nih.gov Dysregulation of NF-κB signaling is implicated in a variety of inflammatory diseases and cancers. nih.govnih.gov Preclinical studies suggest that the modulation of the NF-κB pathway by compounds like this compound could have therapeutic implications. The inhibition of NF-κB signaling, for instance, has been shown to enhance the ex vivo propagation of human hematopoietic stem cells. haematologica.org

Phosphoinositide 3-Kinase/AKT/Mammalian Target of Rapamycin (PI3K/AKT/mTOR) Signaling Interventions

The Phosphoinositide 3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that governs essential cellular processes including cell growth, proliferation, survival, and metabolism. oncotarget.commdpi.com Aberrant activation of this pathway is a frequent event in various human cancers, contributing to malignant transformation and progression. oncotarget.comspringermedizin.de The pathway is initiated by the activation of PI3K, which then phosphorylates and activates AKT. Activated AKT, in turn, modulates a plethora of downstream targets, including mTOR. mdpi.com

The mTOR protein exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream cellular functions. nih.gov The PI3K/AKT/mTOR pathway is a highly sought-after target for anticancer drug development, with numerous inhibitors targeting key components of this cascade currently under investigation. oncotarget.comspringermedizin.denih.gov Preclinical studies have demonstrated the potential of targeting this pathway in various cancer models. nih.govnih.gov For instance, an ethyl acetate (B1210297) extract of Artemisia capillaris, the plant from which this compound is derived, has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, leading to the suppression of angiogenesis and induction of apoptosis in hepatocellular carcinoma cells. nih.gov

Induction of Cellular Apoptosis and Cell Cycle Modulation in Antineoplastic Research Models

This compound has demonstrated the ability to induce cellular apoptosis and modulate the cell cycle in various cancer research models. nih.gov Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its evasion is a hallmark of cancer. nih.govmdpi.com The induction of apoptosis is a primary mechanism of action for many anticancer agents. nih.gov

The cell cycle is a tightly regulated process that governs cell division. biomolther.org Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. biomolther.org Compounds that can arrest the cell cycle at specific checkpoints, such as the G2/M phase, can inhibit tumor growth. mdpi.com

Studies on extracts from Artemisia species and other natural products have revealed their potential to induce apoptosis and cell cycle arrest in cancer cells. nih.govnih.gov For example, an ethanol (B145695) extract of Artemisia capillaris has been shown to induce apoptosis in human hepatoma cells. nih.gov Similarly, other natural compounds have been found to induce cell cycle arrest and apoptosis in various cancer cell lines by modulating the expression of key regulatory proteins. biomolther.orgmdpi.com The pro-apoptotic and cell cycle modulating effects of these compounds are often linked to the generation of reactive oxygen species (ROS) and the modulation of signaling pathways like JAK2/STAT3. biomolther.orgmdpi.com

Antioxidant Mechanisms at the Cellular Level

This compound is associated with antioxidant activities at the cellular level. nih.gov Antioxidants are molecules that can neutralize harmful reactive oxygen species (ROS), which are byproducts of normal cellular metabolism. nih.gov An imbalance between ROS production and the cell's antioxidant defense system leads to oxidative stress, which can damage cellular components like DNA, proteins, and lipids, and is implicated in various diseases, including cancer. nih.govresearchgate.net

Plants of the Artemisia genus are known to be rich in bioactive compounds with antioxidant properties, including phenolic compounds and flavonoids. mdpi.comresearchgate.netresearchgate.net These compounds can exert their antioxidant effects through various mechanisms, such as scavenging free radicals and chelating metal ions. researchgate.net Studies on extracts from Artemisia species have demonstrated their ability to enhance the activity of antioxidant enzymes like catalase, superoxide (B77818) dismutase, and ascorbate (B8700270) peroxidase. frontiersin.org The antioxidant properties of these extracts have been correlated with their phenolic and flavonoid content. researchgate.net The application of certain compounds has been shown to stimulate the antioxidant defense system in plants under stress conditions, suggesting a potential for similar protective effects in other biological systems. frontiersin.org

Anti-inflammatory Cellular Responses

This compound exhibits anti-inflammatory properties at the cellular level. nih.gov Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. emulatebio.com While acute inflammation is a protective mechanism, chronic inflammation can contribute to the development of various diseases, including cancer. nih.govmdpi.com

Compounds isolated from Artemisia species have been shown to possess significant anti-inflammatory activities. nih.govresearchgate.net These effects are often mediated through the modulation of key inflammatory pathways and the reduction of pro-inflammatory cytokine production. nih.govmdpi.com For example, scoparone, another compound from Artemisia capillaris, has been shown to decrease the levels of interleukin (IL)-1-beta, IL-6, and TNF-alpha. nih.gov Sesquiterpene lactones, a class of compounds to which this compound belongs, are known to exert anti-inflammatory effects by inhibiting neutrophil migration and blocking the release of inflammatory mediators. mdpi.com The anti-inflammatory actions of these natural products underscore their therapeutic potential in managing inflammatory conditions. nih.govresearchgate.net

In Vitro Efficacy Studies of this compound in Disease Models

Antineoplastic Investigations in Cancer Cell Lines

This compound has been the subject of in vitro investigations to evaluate its antineoplastic efficacy against various cancer cell lines. researchgate.net In vitro studies using cultured human cancer cells are a fundamental first step in cancer drug discovery, allowing for the assessment of a compound's potential to inhibit cancer cell growth and induce cell death. championsoncology.com

Extracts from Artemisia species have demonstrated significant anticancer activity in a variety of cancer cell lines. nih.gov For instance, an extract from an artemisinin-deficient Artemisia annua preparation was shown to inhibit the viability of breast, pancreas, prostate, and non-small cell lung cancer cells. nih.gov Similarly, ethanol and aqueous extracts of Artemisia capillaris have exhibited dose-dependent antiproliferative effects against human hepatoma cell lines, such as Huh7 and HepG2. nih.gov The mechanisms underlying these anticancer effects often involve the induction of apoptosis and cell cycle arrest. nih.govnih.gov

Below is a table summarizing the in vitro antineoplastic activity of extracts from Artemisia species and their active compounds against various cancer cell lines.

| Cell Line | Cancer Type | Compound/Extract | Observed Effects |

| MDA-MB-231 | Triple Negative Breast Cancer | Artemisia annua extract | Inhibition of viability, induction of apoptosis. nih.gov |

| MCF-7 | Breast Cancer | Artemisia annua extract | Inhibition of viability. nih.gov |

| MIA PaCa-2 | Pancreatic Cancer | Artemisia annua extract | Inhibition of viability. nih.gov |

| PC-3 | Prostate Cancer | Artemisia annua extract | Inhibition of viability. nih.gov |

| A549 | Non-small Cell Lung Cancer | Artemisia annua extract | Inhibition of viability. nih.gov |

| Huh7 | Hepatocellular Carcinoma | Artemisia capillaris ethanol extract | Dose-dependent antiproliferative effects. nih.gov |

| HepG2 | Hepatocellular Carcinoma | Artemisia capillaris ethanol extract | Dose-dependent antiproliferative effects. nih.gov |

| SMMC-7721 | Hepatocellular Carcinoma | Artemisia capillaris aqueous extract | Inhibition of proliferation, G0/G1 cell cycle arrest. nih.gov |

Evaluation in Metabolic Dysfunction Cell Models

The potential of this compound and related compounds in addressing metabolic dysfunction has been explored using various in vitro cell models, with a particular focus on adipogenesis and glucose uptake. The 3T3-L1 preadipocyte cell line is a widely used model for studying the process of adipocyte differentiation and the molecular mechanisms that regulate it. nih.govmdpi.com

Studies have shown that certain compounds can inhibit the differentiation of 3T3-L1 preadipocytes into mature adipocytes. mdpi.comjapsonline.comnih.gov This inhibition is often characterized by a reduction in lipid accumulation within the cells. mdpi.comnih.gov The molecular basis for this anti-adipogenic effect frequently involves the downregulation of key transcription factors that are essential for adipogenesis, such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). mdpi.comjapsonline.commdpi.com The suppression of these master regulators leads to a decreased expression of genes involved in lipid metabolism and storage. japsonline.comnih.gov

In addition to inhibiting adipogenesis, some natural compounds have been investigated for their ability to enhance glucose uptake in adipocytes. frontiersin.orgnih.govmdpi.commdpi.complos.org The 3T3-L1 adipocyte model is also instrumental in these studies. nih.govmdpi.commdpi.complos.org Enhanced glucose uptake is a critical factor in improving insulin sensitivity. frontiersin.org Some compounds have been shown to increase glucose uptake in 3T3-L1 adipocytes, suggesting a potential role in managing conditions related to insulin resistance. frontiersin.orgmdpi.com

Table 1: Effects of Compounds on Adipogenesis and Glucose Uptake in 3T3-L1 Cells This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound/Extract | Model | Key Findings | Reference |

|---|---|---|---|

| Reynosin | 3T3-L1 preadipocytes | Inhibited adipogenic differentiation, reduced intracellular lipid accumulation by 55.0%. Suppressed mRNA expression of PPARγ by 87.2% and protein expression by 92.7%. | mdpi.com |

| Santamarine | 3T3-L1 preadipocytes | Inhibited adipogenic differentiation, reduced intracellular lipid accumulation by 52.5%. Suppressed mRNA expression of PPARγ by 91.7% and protein expression by 82.5%. | mdpi.com |

| Blueberry Peel Extracts (BPE) | 3T3-L1 cells | Dose-dependently inhibited lipid accumulation. Decreased the expression of C/EBPβ, C/EBPα, and PPARγ. Down-regulated adipocyte-specific genes aP2 and FAS. | nih.gov |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) | 3T3-L1 MBX cells | Promoted lipid accumulation and increased glucose uptake. Acted as a PPARγ agonist. | frontiersin.org |

| Triterpenoids (from Kochiae Fructus) | 3T3-L1 adipocytes | Compound 13 showed a potent effect on glucose uptake at 20 μM. | nih.govmdpi.com |

| Dammarane Triterpenoid Saponins (from Cyclocarya paliurus) | 3T3-L1 adipocytes | Compounds 6, 7, and 10 enhanced insulin-stimulated glucose uptake in a concentration-dependent manner. | mdpi.com |

| Cinnamon Extract (CE) | 3T3-L1 adipocytes | Significantly increased 2-deoxyglucose uptake. | plos.org |

Exploration of Antiviral Activities in Cell Culture Systems

The antiviral properties of various compounds have been investigated in cell culture systems, particularly against influenza A viruses like H1N1. mdpi.comscienceopen.comnih.govnih.govjmb.or.kr Madin-Darby Canine Kidney (MDCK) cells are a common in vitro model for studying influenza virus replication. mdpi.comjmb.or.kr

Research has demonstrated that certain natural compounds can exhibit significant antiviral activity against H1N1 strains. scienceopen.comnih.gov For instance, Berbamine (BBM) has been shown to significantly hinder influenza A virus (IAV) infection and reduce plaque formation by the H1N1 virus in MDCK cells. mdpi.com Similarly, other compounds have demonstrated antiviral effects by inhibiting viral replication in cell cultures. nih.gov The mechanism of action for some of these compounds involves the inhibition of neuraminidase, a key enzyme in the influenza virus life cycle that facilitates the release of new virus particles from infected cells. scienceopen.comnih.gov

The half-maximal effective concentration (EC50) is a key parameter used to quantify the potency of an antiviral compound in vitro. Studies have reported the EC50 values for various compounds against different influenza A virus strains, providing a measure of their antiviral efficacy in cell culture. nih.gov

Cholerectic Activity Assessment in In Vitro Systems

Sandwich-cultured rat hepatocytes (SCRH) have emerged as a valuable in vitro model for assessing the choleretic and cholestatic potential of chemical compounds. nih.govnih.goveuropa.eu This system allows for the maintenance of hepatocyte polarity and the formation of functional bile canalicular networks, which are crucial for studying hepatobiliary transport. nih.goveuropa.eu

The model can be used to investigate how compounds affect bile formation and the function of key canalicular transporters, such as the multidrug resistance-associated protein 2 (Mrp2) and the bile salt export pump (BSEP). nih.govnih.gov For example, studies have used SCRH to demonstrate how cholestatic agents can impair canalicular bile formation, leading to a decrease in the volume of the bile canaliculus. nih.gov This impairment is often associated with the retrieval of transporters like Mrp2 from the canalicular membrane. nih.gov

Conversely, the SCRH model can also be used to evaluate the choleretic effects of compounds, which are characterized by an increase in bile flow. This is often observed as an increase in the volume of the bile canaliculi. nih.gov The model supports the quantification of canalicular transport function, making it a useful tool for studying both cholestasis and choleresis in vitro. nih.gov The expression and activity levels of different transporters and enzymes can change with culture time in SCRH, a factor that needs to be considered in experimental design. kuleuven.be

In Vivo Preclinical Efficacy and Pharmacological Studies of this compound in Non-Human Models

Rodent Models for Metabolic Syndrome and Related Disorders

Rodent models, particularly mice and rats, are extensively used to study metabolic syndrome and its associated disorders, such as obesity, insulin resistance, and dyslipidemia. nih.govnih.govlabanimal.co.kr High-fat diet (HFD)-induced obesity models are common for this purpose. nih.govlabanimal.co.krplos.org These models are valuable because they can replicate many of the metabolic abnormalities observed in human metabolic syndrome. nih.govplos.org

In these models, feeding rodents a high-fat diet leads to weight gain, hyperglycemia, hyperinsulinemia, and hypercholesterolemia. plos.org These metabolic changes are often accompanied by insulin resistance. plos.org Studies using such models have investigated the potential of various interventions to mitigate the effects of a high-fat diet. For instance, research has shown that certain treatments can reduce HFD-induced body weight gain. nih.gov

The long-term effects of a high-fat diet on the cardiovascular system have also been characterized in mice, providing a model for the early phases of diabetic cardiomyopathy. plos.org These models allow for the assessment of cardiac remodeling, such as concentric hypertrophy and increased heart mass. plos.org

Table 2: Rodent Models of Metabolic Syndrome This table is interactive. You can sort and filter the data by clicking on the column headers.

| Model | Diet | Key Pathological Features | Reference |

|---|---|---|---|

| Male C57BL/6 Mice | High-fat diet (16 months) | Overweight, hyperglycemia, insulin resistance, hyperinsulinemia, hypercholesterolemia, cardiac remodeling (concentric hypertrophy). | plos.org |

| High-carbohydrate, high-fat diet-fed rodents | High-carbohydrate, high-fat diet | Develops complications present in human metabolic syndrome. | nih.gov |

| High-fat diet-fed mice | High-fat diet | Increased systolic blood pressure, endothelial dysfunction, cardiac hypertrophy, cardiac fibrosis, myocardial necrosis, hepatic steatosis. | nih.gov |

| Rats | High-fat diet | Reduced HFD-induced body weight gain with blueberry peel extract administration. | nih.gov |

Investigation of Antineoplastic Effects in Non-Human Organism Models

The zebrafish (Danio rerio) xenograft model has become an important tool for in vivo cancer research, including the evaluation of the antineoplastic effects of novel compounds. frontiersin.orgmdpi.comnih.govfrontiersin.orgnih.gov This model offers several advantages, such as the transparency of the embryos, which allows for real-time visualization of tumor growth and metastasis. frontiersin.orgmdpi.com

In this model, human cancer cells are transplanted into zebrafish embryos or larvae. mdpi.comnih.gov The subsequent growth and spread of the tumor can be monitored, and the efficacy of potential anticancer agents can be assessed. frontiersin.orgnih.gov Studies have demonstrated that this model can be used to show the inhibition of cancer cell growth by various treatments. nih.gov

The zebrafish xenograft model is also useful for studying tumor angiogenesis, the formation of new blood vessels that supply the tumor. mdpi.com The high genetic similarity between zebrafish and humans means that many fundamental biological processes, including those involved in cancer development, are conserved. frontiersin.orgnih.gov This makes the zebrafish a relevant and efficient model for the preclinical screening of anticancer drugs. frontiersin.org

Pharmacodynamic Assessment in Animal Models

Pharmacodynamic (PD) studies in animal models are crucial for understanding what a drug does to the body and for establishing its efficacy and safety profile before moving to human clinical trials. alimentiv.com These studies help to determine the relationship between drug concentration and its physiological effect. allucent.com

In preclinical drug development, PD assessments are typically conducted in rodent models, such as rats and mice. alimentiv.com These studies are designed to evaluate the therapeutic effects of a drug candidate and to identify the optimal dose and dosing regimen. alimentiv.com The data gathered from in vivo PD studies, often in combination with pharmacokinetic (PK) data, are essential for predicting the drug's behavior in humans. alimentiv.com

Pharmacokinetic Characterization in Preclinical Species

The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to understanding its therapeutic potential and is a critical component of preclinical evaluation. bioivt.com These studies are essential for translating findings from non-human models to potential human applications by providing insights into a drug's bioavailability, its disposition within the body, and its persistence. nih.govnuvisan.com Investigations in various preclinical species, such as rats and mice, help to build a comprehensive picture of a compound's behavior in a biological system. pharmidex.comcompbio.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are designed to characterize the journey of a chemical compound through a living organism. medicilon.com This process begins with absorption into the systemic circulation, followed by distribution to various tissues and organs. frontiersin.org The body then metabolizes the compound, often in the liver, into different substances (metabolites), which are subsequently removed through excretion. bioivt.com

Research Findings in Non-Human Models:

Metabolism: Preclinical research, primarily in rat models, has established that this compound is a significant metabolite of another compound, Artepillin C, which is a major constituent of Brazilian green propolis. researchgate.netnih.gov Studies have shown that when Artepillin C is administered to rats, it undergoes hydroxylation to form this compound. researcher.life This metabolic conversion is a key pathway for Artepillin C. researchgate.netnih.gov In vitro investigations using rat liver microsomes have further detailed this process, identifying specific cytochrome P450 enzymes (CYP2E1 and CYP2C9) as being responsible for the metabolism of Artepillin C into this compound. researchgate.net Following its formation, this compound itself undergoes further phase-II conjugation, with its glucuronide conjugates being detected in rat plasma. researchgate.net This conjugation process typically increases the water-solubility of a compound, facilitating its eventual excretion. bioivt.com

Absorption and Distribution: The detection of this compound and its conjugates in the plasma of rats after the administration of its parent compound, Artepillin C, confirms its absorption and presence in the systemic circulation. researchgate.net Some studies have noted that the plasma concentration-time curve of this compound in rats displays multiple peaks, which may suggest complex absorption kinetics or enterohepatic recirculation. researchgate.net General principles of drug distribution indicate that compounds are first carried to highly perfused organs like the liver and kidneys. frontiersin.org While specific distribution studies for this compound are not extensively detailed, research on related cinnamic acid derivatives from Brazilian green propolis has been conducted in mice to evaluate tissue distribution. researchgate.net Studies on other orally administered compounds in rats show that the liver and kidneys are often the primary organs of distribution. frontiersin.org

Excretion: The metabolic conversion of this compound into glucuronide conjugates is a critical step that prepares it for elimination from the body. researchgate.net The formation of these more hydrophilic metabolites is a common pathway to facilitate excretion, typically via urine or bile. frontiersin.org

Half-Life and Clearance in Non-Human Biological Systems

The elimination half-life (t½) of a compound is the time required for its concentration in the plasma to decrease by half, while clearance (CL) is a measure of the volume of plasma cleared of the compound per unit of time. msdvetmanual.com These two parameters are crucial for determining how long a compound remains in the body and are influenced by factors such as metabolism and excretion. msdvetmanual.comresearchgate.net

While the metabolic formation of this compound has been documented, specific pharmacokinetic values for its half-life and clearance in preclinical species are not extensively reported in the reviewed scientific literature. However, pharmacokinetic studies on other novel compounds provide a framework for how such data is typically presented for different non-human models. The table below is an illustrative example based on data for a different research compound, showing how clearance and half-life values are characterized across species. nih.gov

Illustrative Pharmacokinetic Parameters in Preclinical Species (Data for compound KBP-7018)

| Species | Clearance (CL) (L/h/kg) | Half-Life (t½) (h) | Volume of Distribution (Vss) (L/kg) | Bioavailability (%) |

|---|---|---|---|---|

| Mouse | 0.91 | 2.1 | 2.84 | 21 |

| Rat | 0.49 | 5.1 | 3.57 | 68 |

| Dog | 1.54 | 2.0 | 4.65 | 27 |

| Cynomolgus Monkey | 0.49 | 4.7 | 3.57 | 25 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Artepillin C |

| Capillartemisin B |

Chemical Synthesis, Derivatives, and Structure Activity Relationship Sar Studies of Capillartemisin a

Total Synthesis Approaches to Capillartemisin A and its Analogues

The total synthesis of complex natural products like this compound and its analogues is a significant endeavor in organic chemistry, often driving the development of new synthetic methodologies. frontiersin.orgrsc.orgmdpi.comnih.gov These synthetic efforts not only confirm the proposed structure of the natural product but also provide access to larger quantities for biological evaluation and the creation of novel analogues with potentially improved properties. frontiersin.orgmdpi.comrsc.org

Key reactions in such syntheses can include domino reactions, which allow for the construction of multiple bonds in a single operation, significantly increasing efficiency. A domino approach was utilized in the total synthesis of the natural product taraxacine A, featuring a silver(I) and base co-catalyzed imidate-alkyne cyclization as the main step. rsc.org Similarly, the synthesis of Bengamide E analogues has been a subject of interest to investigate the structural features essential for their activity. mdpi.com The first total synthesis of 4-epi-Bengamide E involved key reactions like chemoenzymatic desymmetrization and a diastereoselective Passerini reaction. mdpi.com

The synthesis of complex heterocyclic systems, often present in natural products, requires specialized methods. For example, the synthesis of thiazole (B1198619) amino acids, a component of some natural peptides, can be achieved from a known thioamide using modified Hantzsch conditions. frontiersin.org The assembly of peptide backbones is often accomplished using robust solid-phase peptide synthesis (SPPS) followed by the coupling of key building blocks. rsc.org

Furthermore, bio-inspired synthetic strategies are also a powerful tool. A unified chemical synthesis of three subgroups of Cephalotaxus diterpenoids was accomplished by a strategy inspired by their biosynthesis. nih.gov This approach allowed for the conversion of a C18 dinorditerpenoid into C19 and C20 diterpenoids through selective one-carbon introduction and ring expansion operations. nih.gov

The table below summarizes different synthetic strategies and key reactions that are relevant to the total synthesis of complex natural products like this compound.

| Synthetic Strategy/Reaction | Description | Example Application |

| Convergent Synthesis | Independent synthesis of key fragments followed by late-stage coupling. | Synthesis of 4-epi-Bengamide E. mdpi.com |

| Domino Reaction | Multiple bond-forming reactions in a single operation. | Total synthesis of taraxacine A. rsc.org |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a solid support to build a peptide chain. | Total synthesis of biseokeaniamides A–C. rsc.org |

| Chemoenzymatic Desymmetrization | Use of an enzyme to selectively react with one of two identical functional groups in a symmetric molecule. | Total synthesis of 4-epi-Bengamide E. mdpi.com |

| Bio-inspired Synthesis | Synthetic strategy that mimics or is inspired by the biosynthetic pathway of a natural product. | Synthesis of Cephalotaxus diterpenoids. nih.gov |

Design and Synthesis of Novel this compound Derivatives and Prodrugs for Research

The design and synthesis of novel derivatives and prodrugs of a lead compound like this compound are crucial for exploring its therapeutic potential. longdom.orgmdpi.comnih.govnih.gov This process aims to improve pharmacokinetic properties, enhance efficacy, and understand the structure-activity relationship (SAR). longdom.orgnih.govnih.gov

A common strategy is the synthesis of a series of new derivatives with systematic structural modifications. mdpi.comnih.gov For example, a series of N-benzylidene derivatives of a chromeno[2,3-d]pyrimidine core were synthesized in five steps, with two steps utilizing microwave dielectric heating for efficiency. mdpi.com This allowed for the introduction of molecular diversity at two different points in the molecule. mdpi.com Similarly, a focused library of imidazole-type phenylahistin (B1241939) derivatives was created to introduce different groups to the A- and C-rings of the parent compound. nih.gov

Prodrugs are inactive chemical derivatives of a drug molecule that are converted to the active form in vivo, either enzymatically or non-enzymatically. longdom.org The prodrug approach can be used to overcome various limitations of a parent drug. longdom.org For instance, ester and carbamate (B1207046) prodrugs of aldehyde bisulfite adduct inhibitors were synthesized to improve their pharmacokinetic and pharmacodynamic properties. nih.gov These prodrugs were found to have equivalent potency to the parent compounds. nih.gov

The synthesis of these derivatives often involves multi-step reaction sequences. The synthesis of phenylahistin derivatives, for example, involved a seven-step linear synthesis. nih.gov Key steps included a [3+2] cyclization reaction, conversion of an oxazole (B20620) ester to an imidazole (B134444) ester, and reduction of the ester to an alcohol. nih.gov

The table below presents examples of synthetic approaches for creating novel derivatives and prodrugs.

| Derivative/Prodrug Type | Synthetic Approach | Purpose of Modification |

| N-benzylidene derivatives | Five-step synthesis including microwave-assisted steps. mdpi.com | Introduce molecular diversity to explore SAR. mdpi.com |

| Imidazole-type derivatives | Seven-step linear synthesis including cyclization and functional group transformations. nih.gov | Develop more potent microtubule inhibitors. nih.gov |

| Ester and carbamate prodrugs | Synthesis from aldehyde bisulfite adduct inhibitors. nih.gov | Improve pharmacokinetic and pharmacodynamic properties. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemmethod.comwikipedia.orgnih.gov QSAR models are valuable tools in drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the mechanism of action. chemmethod.comwikipedia.org

The core of a QSAR study involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors can be physicochemical properties (like logP), electronic parameters, or theoretical molecular descriptors. wikipedia.orgnih.gov The biological activity is typically expressed quantitatively, for example, as the concentration required to produce a certain biological response (e.g., IC50). wikipedia.org

Various statistical methods are employed to build the QSAR model, including multiple linear regression (MLR), multiple non-linear regression (MNLR), and artificial neural networks (ANN). chemmethod.com For a series of diarylaniline analogues, QSAR models were developed to predict their anti-HIV-1 activity. chemmethod.com The performance of the models was evaluated using statistical parameters like the correlation coefficient (R) and the coefficient of determination (R²). chemmethod.com

The results of a QSAR analysis can provide insights into which molecular properties are important for biological activity. For example, a QSAR study on aminohydroxyguanidine derivatives showed that their cytotoxicity correlated well with electronic and lipophilic parameters. nih.gov This information can then guide the further modification of the chemical structure to enhance the desired activity and minimize undesired effects. nih.gov

The table below outlines the key components of a QSAR analysis.

| QSAR Component | Description | Example Application |

| Molecular Descriptors | Numerical values that describe the physicochemical or structural properties of a molecule. wikipedia.org | Atomic net charges, dipole moment, HOMO/LUMO energies, molecular mass, surface area. ugm.ac.id |

| Biological Activity Data | Quantitative measure of the biological effect of a compound (e.g., IC50 or EC50). wikipedia.org | Anti-HIV-1 activity of diarylaniline analogues. chemmethod.com |

| Statistical Methods | Mathematical techniques used to correlate descriptors with activity. chemmethod.com | Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), Artificial Neural Network (ANN). chemmethod.com |

| Model Validation | Statistical assessment of the predictive power of the QSAR model. chemmethod.com | Cross-validation (e.g., leave-one-out). chemmethod.com |

Exploration of Key Pharmacophores and Structural Elements for Modulating Biological Activity

A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and exert its biological effect. drugdesign.orgfiveable.me Identifying the key pharmacophores and structural elements of a molecule like this compound is fundamental for understanding its mechanism of action and for designing new, more potent analogues. drugdesign.orgfiveable.meresearchgate.net

Pharmacophore models can be developed using ligand-based or structure-based approaches. fiveable.meresearchgate.net In the absence of a known receptor structure, ligand-based methods identify common features among a set of active molecules. researchgate.net These features can include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. fiveable.me

The process of pharmacophore elucidation involves analyzing the structural features of a set of biologically active molecules that act through the same mechanism. drugdesign.org The goal is to distinguish the essential elements for activity from those that are not. drugdesign.org For instance, in a set of molecules, a carbonyl group and an N-H group might be essential for binding, while a phenyl group may serve a structural role without directly participating in the key interactions. drugdesign.org

Once a pharmacophore model is established, it can be used as a query for virtual screening of compound libraries to identify new potential lead molecules. researchgate.net It can also guide the modification of existing compounds to better fit the pharmacophore and enhance biological activity. fiveable.me For example, combining a pharmacophore model with excluded volumes, which represent sterically disallowed regions, can create a more selective model and reduce the number of false positives in virtual screening. nih.gov

Recent studies have also integrated machine learning with pharmacophore analysis to identify key features associated with ligand-specific protein conformations. frontiersin.org This approach can provide a more dynamic and mechanistically driven understanding of ligand binding. frontiersin.org

The table below summarizes key pharmacophoric features and their roles in molecular interactions.

| Pharmacophoric Feature | Description | Role in Biological Activity |

| Hydrogen Bond Donor/Acceptor | A group that can donate or accept a hydrogen atom in a hydrogen bond. fiveable.me | Forms specific interactions with the biological target, contributing to binding affinity and selectivity. fiveable.me |

| Hydrophobic Region | A nonpolar region of the molecule. | Interacts with hydrophobic pockets in the target protein, often a major contributor to binding energy. |

| Aromatic Ring | A planar, cyclic, conjugated system of pi electrons. | Can participate in pi-pi stacking or cation-pi interactions with the target. |

| Positive/Negative Ionizable Group | A functional group that can carry a positive or negative charge at physiological pH. | Forms electrostatic interactions or salt bridges with charged residues in the target. |

Future Directions and Emerging Research Avenues for Capillartemisin a

Application of Advanced Computational and Chemoinformatic Approaches in Capillartemisin A Research

The exploration of this compound is increasingly benefiting from advanced computational and chemoinformatic methods. mdpi.comatomistica.online These approaches are pivotal in understanding the molecule's behavior, properties, and interactions at a molecular level. atomistica.online Molecular modeling, a key component of this research, utilizes computational techniques to predict how this compound might interact with biological targets, such as proteins and enzymes. atomistica.onlinescifiniti.com This can help in the early identification of potential therapeutic applications and streamline the drug discovery process. atomistica.online

Chemoinformatics plays a crucial role by managing, analyzing, and interpreting the vast amounts of data generated in natural products research. bjonnh.net Databases that integrate chemical structures with their biological origins, like the IMPPAT database for Indian medicinal plants, provide a valuable resource for applying chemoinformatic tools to accelerate drug discovery based on natural products like this compound. imsc.res.in Such platforms enable the computation of physicochemical properties, drug-likeness, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. imsc.res.in

Recent studies have employed in silico methods, including molecular docking and dynamic simulations, to investigate the potential of compounds structurally related to this compound. mdpi.comdntb.gov.ua For instance, computational studies have been used to predict the toxicity and carcinogenic potential of related flavonoids, providing insights that can guide further experimental research. mdpi.com The integration of computational chemistry with experimental data allows for a more comprehensive understanding of a molecule's potential. mdpi.comkallipos.gr

Role of this compound in Polypharmacology and Investigation of Synergistic Interactions with Other Bioactive Compounds

The concept of polypharmacology, where a single compound interacts with multiple biological targets, is central to understanding the therapeutic potential of natural products like this compound. researchgate.netresearchgate.net Botanical extracts often contain a complex mixture of bioactive compounds that may act synergistically to produce a therapeutic effect greater than the sum of their individual actions. researchgate.netacs.org

Investigating the synergistic interactions between this compound and other compounds found in Artemisia species is a key area for future research. nih.gov For example, studies on Brazilian green propolis, which also contains prenylated coumaric acids, suggest that its beneficial effects are due to the additive or synergistic action of a variety of chemical compounds acting on single or multiple targets. acs.org Understanding these interactions is crucial for developing effective botanical drugs and standardized extracts. researchgate.netresearchgate.net

Development of Targeted Delivery Systems and Formulations for Preclinical Research Applications

To enhance the therapeutic potential and overcome potential limitations of natural compounds like this compound in preclinical research, the development of advanced drug delivery systems (DDS) is a promising avenue. nih.govmdpi.com These systems aim to improve the delivery of therapeutic agents to specific target sites, thereby maximizing efficacy and minimizing potential off-target effects. nih.gov

Nano-drug delivery systems, such as nanoparticles and nanocarriers, offer several advantages, including improved stability, targeted delivery, sustained release, and higher encapsulation efficiency. nih.govresearchgate.net For instance, polymer-lipid hybrid nanoparticles and red blood cell membrane-camouflaged nanoparticles are emerging as effective platforms for drug delivery. nih.gov Hyaluronic acid-based nanocarriers are also being explored due to their biocompatibility, biodegradability, and ability to target specific cell surface receptors. nih.gov

The development of self-delivering drug systems (DSDSs), where the therapeutic agent itself is an active component of the delivery vehicle, represents an advanced strategy. nih.gov These systems can offer high drug-loading capacity and reduced systemic toxicity. nih.gov For preclinical studies involving this compound, formulating it within such advanced delivery systems could enhance its bioavailability and targeting, allowing for a more accurate assessment of its therapeutic potential. The use of specialized delivery vehicles like liposomes incorporating cell-penetrating peptides has also shown promise for the in vivo delivery of biological probes and could be adapted for compounds like this compound. nih.gov

Integration of Systems Biology and Network Pharmacology for Comprehensive Understanding of this compound Action

A comprehensive understanding of the biological effects of this compound can be achieved through the integration of systems biology and network pharmacology. researchgate.netresearchgate.net These approaches allow for a holistic view of how a compound interacts with complex biological networks, moving beyond the traditional one-drug, one-target paradigm. researchgate.net

Network pharmacology analyzes the complex relationships between drugs, their molecular targets, and the diseases they affect. researchgate.net This methodology is particularly well-suited for studying traditional medicines and botanical extracts, which often contain multiple active components that act on various targets and pathways synergistically. researchgate.net By constructing and analyzing these networks, researchers can identify the key pathways and molecular targets modulated by a compound or extract. researchgate.netresearchgate.net

Systems biology, often integrated with metabolomics and other 'omics' data, provides a detailed picture of the metabolic networks affected by a therapeutic agent. researchgate.net For example, studies on Artemisia capillaris, a related species, have used a combination of metabolomics and network pharmacology to elucidate the mechanisms by which its extracts treat jaundice. researchgate.net This integrated approach identified key metabolic pathways, potential biomarkers, and drug targets. researchgate.net Applying similar methodologies to this compound could reveal its detailed mechanism of action, identify novel therapeutic targets, and provide a more complete understanding of its pharmacological effects. imsc.res.in

Potential of this compound as a Research Tool for Probing Biological Pathways and Disease Mechanisms

Beyond its direct therapeutic potential, this compound can serve as a valuable research tool for probing fundamental biological pathways and elucidating disease mechanisms. nih.gov Its unique chemical structure and biological activity make it a useful molecular probe for investigating specific cellular processes. beilstein-journals.orgnih.gov

The ability of a molecule to interact with specific biological targets can be harnessed to study the function of those targets in health and disease. chemrxiv.org For instance, if this compound is found to selectively bind to a particular protein, it can be used to modulate the activity of that protein and observe the downstream effects on cellular signaling and function. This can provide critical insights into the role of that protein in various physiological and pathological processes.

The development of fluorescently labeled or otherwise modified versions of this compound could enable its use in advanced imaging techniques to visualize its distribution and interaction with cellular components in real-time. nih.govbeilstein-journals.org Such probes are instrumental in understanding the dynamic changes within cells and organs in response to various stimuli. nih.gov By using this compound as a chemical probe, researchers can gain a deeper understanding of the molecular underpinnings of diseases, potentially uncovering new targets for therapeutic intervention. chemrxiv.org

Q & A

Q. How can researchers systematically identify understudied applications of this compound?

Q. What ethical considerations apply to in vivo studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.